molecular formula C9H11F2N3O B2752115 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034417-87-1

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B2752115
CAS No.: 2034417-87-1
M. Wt: 215.204
InChI Key: HQXWUJRSRFCLPC-UHFFFAOYSA-N
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Description

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazinone core substituted with a difluoropyrrolidine moiety, which imparts distinct chemical and biological properties.

Mechanism of Action

Preparation Methods

The synthesis of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with 1-methylpyrazin-2-one under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases like diabetes and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Comparison with Similar Compounds

When compared to similar compounds, 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one stands out due to its unique difluoropyrrolidine substitution, which enhances its chemical stability and biological activity. Similar compounds include:

Biological Activity

Overview

3-(3,3-Difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound recognized for its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is gaining attention in the field of diabetes research due to its role in enhancing insulin secretion through the modulation of incretin hormones.

Chemical Structure and Properties

  • Molecular Formula : C9_9H11_{11}F2_2N3_3O
  • Molecular Weight : 215.20 g/mol
  • CAS Number : 2034417-87-1

The compound features a pyrazinone core with a difluoropyrrolidine moiety, which contributes to its unique chemical properties and biological activities .

The primary action of this compound is as a potent and selective inhibitor of DPP-IV . This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP, which are vital for insulin secretion.

Biochemical Pathways

Inhibition of DPP-IV leads to:

  • Increased levels of incretin hormones.
  • Enhanced insulin secretion in response to glucose.
  • Improved blood glucose control, making it a promising candidate for type 2 diabetes management.

Pharmacokinetics

Research indicates that the compound exhibits:

  • High oral bioavailability in preclinical models.
  • Low plasma protein binding, which may enhance its therapeutic effectiveness.
    These pharmacokinetic properties suggest that the compound can be effectively administered orally, making it suitable for clinical applications.

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

  • Animal Model Studies :
    • In rodent models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls.
    • Dosage effects showed that lower doses were effective in achieving desired glycemic control without adverse effects.
  • Biochemical Assays :
    • In vitro assays demonstrated that this compound inhibited DPP-IV activity with an IC50_{50} value indicative of its potency as an inhibitor .
    • The compound's selectivity for DPP-IV over other enzymes was confirmed through comparative studies with known DPP-IV inhibitors .

Comparison with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

Compound NameMechanism of ActionTarget EnzymePotency (IC50_{50})Oral Bioavailability
This compoundDPP-IV InhibitorDPP-IVLow nanomolar rangeHigh
GosogliptinDPP-IV InhibitorDPP-IVModerateModerate
SitagliptinDPP-IV InhibitorDPP-IVLow nanomolar rangeHigh

This comparison highlights the competitive advantage of this compound in terms of potency and bioavailability among existing DPP-IV inhibitors .

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXWUJRSRFCLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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